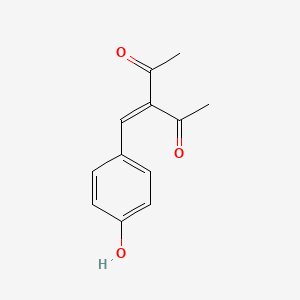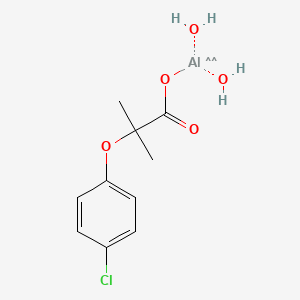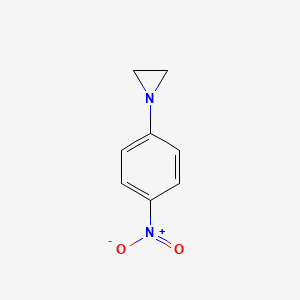
N-(p-Nitrophenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Nitrophenyl)aziridine: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle, substituted with a nitrophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method for synthesizing N-(p-Nitrophenyl)aziridine involves the reaction of p-nitroaniline with ethylene oxide under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the aziridine ring.
Alternative Methods: Other synthetic routes may involve the use of different aziridinating agents or catalysts to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: N-(p-Nitrophenyl)aziridine can undergo nucleophilic ring-opening reactions, where nucleophiles such as amines, thiols, or halides attack the aziridine ring, leading to the formation of various substituted products.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions. For instance, reduction of the nitro group can yield the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives.
Substitution Reactions: The aziridine ring can also undergo substitution reactions, where the nitrogen atom is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides.
Catalysts: Lewis acids or bases to facilitate ring-opening reactions.
Redox Reagents: Reducing agents like hydrogen gas or catalytic hydrogenation for reduction; oxidizing agents like potassium permanganate for oxidation.
Major Products:
Ring-Opened Products: Substituted amines, thiols, or halides.
Redox Products: Amines, nitroso, or nitro derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s ability to form various derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of N-(p-Nitrophenyl)aziridine primarily involves its reactivity towards nucleophiles. The strained three-membered aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The nitrophenyl group can also participate in various redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
- N-(o-Nitrophenyl)aziridine
- N-(m-Nitrophenyl)aziridine
- N-(p-Tolylsulfonyl)aziridine
Comparison:
- Reactivity: N-(p-Nitrophenyl)aziridine is unique due to the electron-withdrawing nature of the nitrophenyl group, which enhances the reactivity of the aziridine ring towards nucleophiles compared to its analogs with less electron-withdrawing substituents .
- Applications: While all these compounds can undergo similar ring-opening reactions, the specific substituents on the nitrogen atom can influence the types of products formed and their potential applications. For example, N-(p-Tolylsulfonyl)aziridine may be more suitable for applications requiring less reactive intermediates .
Properties
CAS No. |
30855-79-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-7(2-4-8)9-5-6-9/h1-4H,5-6H2 |
InChI Key |
SPKDLNYKWOQRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


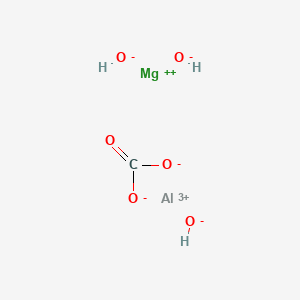
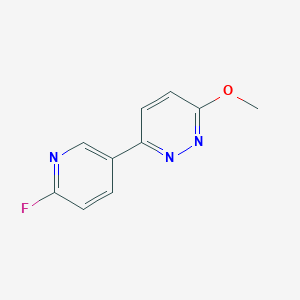
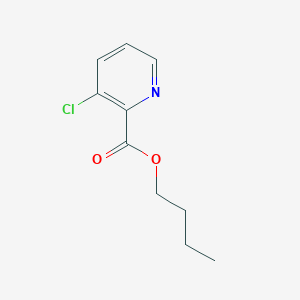
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
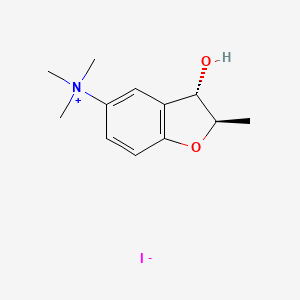

![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
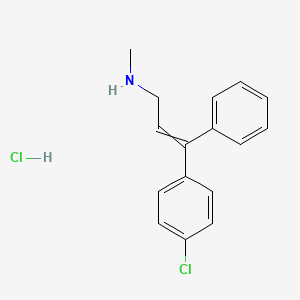
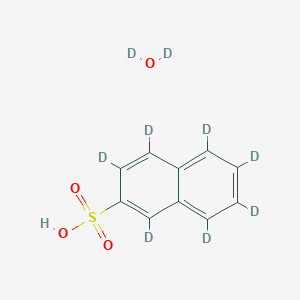

![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
